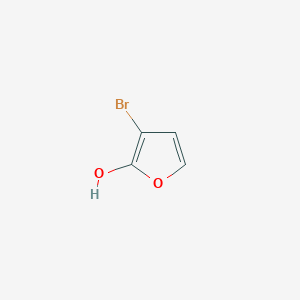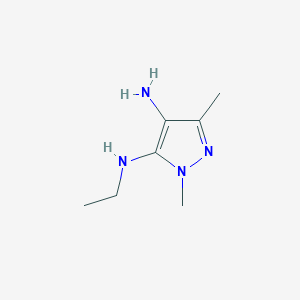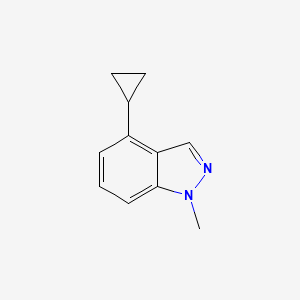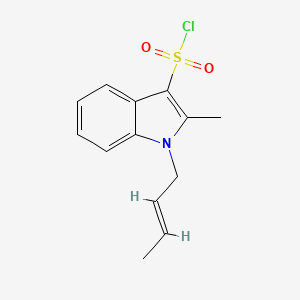![molecular formula C7H5ClN4O2 B12833224 3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12833224.png)
3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a chloromethyl group at the 3-position and a nitro group at the 6-position. It is of significant interest in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of 2-hydrazinopyridine with chloroacetyl chloride to form an intermediate, which is then treated with phosphorus oxychloride (POCl3) to yield the desired product . This method is efficient and provides good yields of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions or the use of environmentally friendly solvents, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be displaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as methylamine, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Amino Derivatives: Formed by the reduction of the nitro group.
Oxidized Derivatives: Formed by oxidation reactions.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe to study various biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or anticancer effects . Additionally, the chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, further contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Similar in structure but with a trifluoromethyl group instead of a chloromethyl group.
3-(Methyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine: Similar but with a methyl group instead of a chloromethyl group.
Uniqueness
3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both a chloromethyl and a nitro group, which confer distinct reactivity and biological activity.
Propiedades
Fórmula molecular |
C7H5ClN4O2 |
|---|---|
Peso molecular |
212.59 g/mol |
Nombre IUPAC |
3-(chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H5ClN4O2/c8-3-7-10-9-6-2-1-5(12(13)14)4-11(6)7/h1-2,4H,3H2 |
Clave InChI |
LDBWXFIMBDFXBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NN=C(N2C=C1[N+](=O)[O-])CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Difluoromethoxy)-3-methylphenyl]boronic acid](/img/structure/B12833144.png)


![6-Amino-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B12833168.png)
![trans-Methyl 4-(4-(2-(ethyl(3-ethylphenyl)amino)-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamido)cyclohexanecarboxylate](/img/structure/B12833172.png)
![(3aR,6R,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12833186.png)


![5-Hydroxy-4,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12833195.png)
![Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12833198.png)
![(4R,4aS,6aS,8S,9S,11aR,11bS)-8,9-Dihydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12833205.png)
![(1S,4S)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B12833208.png)


